molecular formula C12H11BrN2 B2930398 6-Bromo-3-cyclopropylquinolin-2-amine CAS No. 2375270-49-6

6-Bromo-3-cyclopropylquinolin-2-amine

Cat. No.: B2930398
CAS No.: 2375270-49-6
M. Wt: 263.138
InChI Key: LLOQSHRFFBGAJB-UHFFFAOYSA-N
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Description

6-Bromo-3-cyclopropylquinolin-2-amine is a heterocyclic aromatic compound with the molecular formula C12H11BrN2. It is a derivative of quinoline, a structure known for its wide range of applications in medicinal and synthetic organic chemistry. The compound is characterized by the presence of a bromine atom at the 6th position, a cyclopropyl group at the 3rd position, and an amine group at the 2nd position of the quinoline ring.

Scientific Research Applications

6-Bromo-3-cyclopropylquinolin-2-amine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: It is employed in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-cyclopropylquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of a base. The reaction conditions often include heating the mixture to promote cyclization and subsequent bromination at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedländer synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-cyclopropylquinolin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of base and solvent.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl or heteroaryl derivatives.

Mechanism of Action

The mechanism of action of 6-Bromo-3-cyclopropylquinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 6-Chloro-3-cyclopropylquinolin-2-amine
  • 6-Fluoro-3-cyclopropylquinolin-2-amine
  • 6-Iodo-3-cyclopropylquinolin-2-amine

Comparison: Compared to its halogenated analogs, 6-Bromo-3-cyclopropylquinolin-2-amine exhibits unique properties due to the presence of the bromine atom. Bromine’s size and electronegativity influence the compound’s reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

6-bromo-3-cyclopropylquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-9-3-4-11-8(5-9)6-10(7-1-2-7)12(14)15-11/h3-7H,1-2H2,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOQSHRFFBGAJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=C3C=CC(=CC3=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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